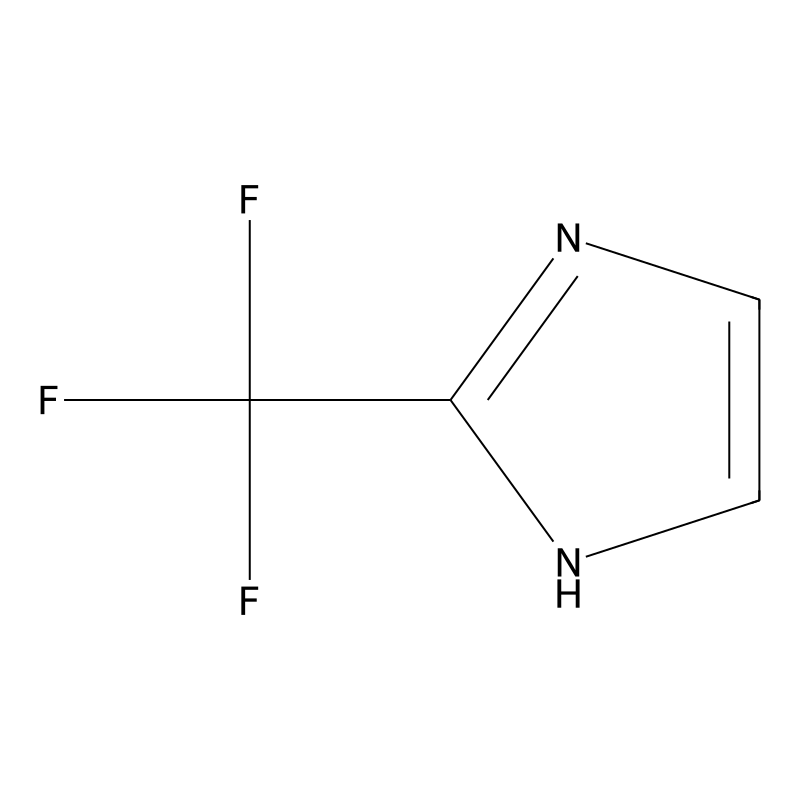

2-(Trifluoromethyl)-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

- Drug Discovery: 2-TFMI serves as a building block for the synthesis of novel pharmaceuticals due to its ability to enhance the potency and selectivity of drugs. Studies have shown its potential in developing medications for cancer, neurodegenerative diseases, and infectious diseases [].

- Enzyme Inhibition: The molecule's interaction with specific enzymes makes it a potential candidate for developing enzyme inhibitors. This has applications in treating various conditions like diabetes and Alzheimer's disease, where enzyme activity needs to be regulated [].

Material Science

- Metal-Organic Frameworks (MOFs): 2-TFMI can be incorporated into the structure of MOFs, which are porous materials with diverse applications. The trifluoromethyl group in 2-TFMI can influence the properties of MOFs, making them suitable for gas adsorption, separation, and catalysis [].

- Ionic Liquids: 2-TFMI can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These ionic liquids find applications in various fields, including electrochemistry and catalysis [].

Organic Chemistry

- Organic Synthesis: 2-TFMI acts as a versatile reagent in various organic reactions. Its unique reactivity allows for the synthesis of complex organic molecules with specific functionalities [].

- Catalysis: Due to its Lewis basic character, 2-TFMI can act as a catalyst for various organic transformations. This makes it a valuable tool for developing new and efficient synthetic methods [].

2-(Trifluoromethyl)-1H-imidazole is a heterocyclic compound with the molecular formula C4H3F3N2. It features a trifluoromethyl group attached to the imidazole ring, which significantly influences its chemical properties and biological activity. The presence of the trifluoromethyl group enhances the compound's lipophilicity and electronic characteristics, making it a valuable candidate in medicinal chemistry and material science .

The chemical reactivity of 2-(Trifluoromethyl)-1H-imidazole is largely attributed to the electron-withdrawing nature of the trifluoromethyl group. This compound can participate in various reactions, including:

- Nucleophilic Substitution Reactions: The imidazole ring can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines.

- Cycloaddition Reactions: The compound may also engage in cycloaddition reactions, particularly when reacted with alkenes or alkynes under appropriate conditions .

2-(Trifluoromethyl)-1H-imidazole exhibits notable biological activities, particularly in the field of medicinal chemistry. Research has indicated that derivatives of this compound possess antibacterial properties, making them potential candidates for developing new antibiotics. Additionally, studies have shown that this compound and its analogs can exhibit antifungal and anticancer activities, underscoring its versatility as a pharmacophore .

Several synthetic approaches have been developed to produce 2-(Trifluoromethyl)-1H-imidazole:

- Direct Fluorination: This method involves the direct introduction of a trifluoromethyl group into an imidazole precursor using fluorinating agents.

- Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can yield 2-(Trifluoromethyl)-1H-imidazole through various pathways, including nucleophilic attacks and subsequent rearrangements.

- Palladium-Catalyzed Reactions: Recent advancements have utilized palladium-catalyzed methods for constructing trifluoromethyl-containing compounds efficiently .

The unique properties of 2-(Trifluoromethyl)-1H-imidazole lend themselves to various applications:

- Pharmaceutical Development: Its derivatives are explored as potential antibiotics and antifungal agents.

- Material Science: The compound's electronic properties make it suitable for applications in organic electronics and materials with specific conductive or semiconductive properties.

- Agricultural Chemicals: Compounds based on this structure are investigated for their potential use as agrochemicals due to their biological activity against pests and pathogens .

Interaction studies involving 2-(Trifluoromethyl)-1H-imidazole focus on its binding affinity to various biological targets. For instance, research has demonstrated that this compound can interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. Understanding these interactions is crucial for optimizing its efficacy in drug development .

Several compounds share structural similarities with 2-(Trifluoromethyl)-1H-imidazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1H-Imidazole | Heterocyclic | Lacks trifluoromethyl group; less lipophilic |

| 2-(Trifluoromethyl)benzimidazole | Benzimidazole derivative | Contains a benzene ring; different electronic properties |

| 4,5-Bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | Analogous imidazole | Enhanced antibacterial activity |

Uniqueness

The key distinguishing feature of 2-(Trifluoromethyl)-1H-imidazole is the incorporation of the trifluoromethyl group directly onto the imidazole ring, which significantly alters its chemical reactivity and biological activity compared to other similar compounds. This unique modification enhances its lipophilicity and makes it a promising candidate for further research in medicinal chemistry and material science .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant